molecular formula C8H12O3 B2726000 (1S,2S,4R)-2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2243510-63-4

(1S,2S,4R)-2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B2726000
CAS RN: 2243510-63-4
M. Wt: 156.181
InChI Key: MGBWQWATKAXZEU-CHKWXVPMSA-N
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Description

The compound is a derivative of bicyclo[2.2.1]heptane . Bicyclo[2.2.1]heptane is a molecular structure that is found in numerous compounds with various functions . It is featured in bioactive natural products and drug candidates .


Synthesis Analysis

While specific synthesis methods for this compound are not available, a general approach to synthesizing bicyclo[2.2.1]heptane derivatives involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions .

Scientific Research Applications

Cascade Reactions and Derivative Synthesis

(1S,2S,4R)-2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: serves as a precursor for synthesizing derivatives with interesting properties. For instance, an epimerization–lactamization cascade reaction of functionalized (2S,4R)-4-aminoproline methyl esters leads to the formation of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives . This cascade involves 2-epimerization under basic conditions, followed by intramolecular aminolysis, resulting in bridged lactam intermediates. These derivatives find applications in medicinal chemistry, catalysis, and materials science.

Chiral Ligands in Asymmetric Catalysis

Chirality is crucial in catalysis, and (1S,2S,4R)-2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid derivatives have been explored as chiral ligands. Their unique three-dimensional structure provides an excellent platform for asymmetric transformations. Researchers have investigated their use in enantioselective reactions, such as asymmetric hydrogenation and cross-coupling reactions . These ligands enhance the efficiency and selectivity of catalytic processes.

Drug Discovery and Medicinal Chemistry

Nitrogen-containing heterocycles play a pivotal role in drug discovery. The compound’s bicyclic structure makes it an attractive scaffold for designing novel pharmaceutical agents. Researchers have explored its potential as a building block for drug-like molecules targeting specific biological pathways. Although specific drug candidates haven’t emerged yet, ongoing studies highlight its promise .

Nicotinic Acetylcholine Receptors (nAChRs) Modulation

Nicotinic acetylcholine receptors (nAChRs) are involved in neurotransmission and are therapeutic targets for various diseases, including Alzheimer’s and Parkinson’s. Some derivatives of (1S,2S,4R)-2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exhibit affinity for nAChRs . Researchers investigate their potential as modulators or ligands for these receptors.

Organic Synthesis and Transannular Cyclization

The compound’s unique bridged structure allows for interesting synthetic transformations. Researchers have explored its use in transannular cyclization reactions, leading to complex heterocyclic compounds. These reactions often involve ring closure within the same molecule, resulting in diverse products with potential applications in materials science and organic synthesis .

Skeletal Editing by Nitrogen Atom Deletion

Recently, a method for “skeletal editing” of organic molecules by nitrogen atom deletion was developed. While not directly related to (1S,2S,4R)-2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, this innovative approach underscores the importance of nitrogen-containing compounds in chemical synthesis and drug design .

properties

IUPAC Name

(1S,2S,4R)-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8(7(9)10)4-5-2-3-6(8)11-5/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBWQWATKAXZEU-CHKWXVPMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCC1O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]2CC[C@@H]1O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S,4R)-2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

CAS RN

2243510-63-4
Record name rac-(1R,2R,4S)-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
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